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Compound of Interest

Compound Name: 9-Methoxy-9-oxononanoic acid

Cat. No.: B016432 Get Quote

For Immediate Release

This guide provides a comprehensive validation of the chemical structure of 9-Methoxy-9-
oxononanoic acid through a comparative analysis of its predicted ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) spectra with the experimental spectra of structurally related

compounds. This document is intended for researchers, scientists, and drug development

professionals who utilize NMR spectroscopy for structural elucidation.

Structural Confirmation by Comparative NMR Data
The structural integrity of 9-Methoxy-9-oxononanoic acid is established by comparing its

predicted ¹H and ¹³C NMR chemical shifts with the experimentally determined values of two

similar molecules: dimethyl adipate and mono-methyl adipate. The predicted data for 9-
Methoxy-9-oxononanoic acid aligns with the expected chemical shifts based on the functional

groups present in the molecule and the observed shifts in the comparator compounds.

¹H NMR Data Comparison
The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in

a molecule. The following table summarizes the predicted ¹H NMR data for 9-Methoxy-9-
oxononanoic acid and the experimental data for the comparator compounds.
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Compound Assignment
Chemical Shift

(ppm)
Multiplicity Integration

9-Methoxy-9-

oxononanoic

acid (Predicted)

-COOH ~11-12 singlet 1H

-OCH₃ ~3.67 singlet 3H

α-CH₂ (to

COOH)
~2.35 triplet 2H

α-CH₂ (to

COOCH₃)
~2.30 triplet 2H

β, γ, δ-CH₂ ~1.63 multiplet 4H

Other -CH₂- ~1.33 multiplet 6H

Dimethyl Adipate

(Experimental)
-OCH₃ 3.67 singlet 6H

α-CH₂ 2.34 triplet 4H

β-CH₂ 1.66 multiplet 4H

Mono-methyl

Adipate

(Experimental)[1]

-COOH 11.42 singlet 1H

-OCH₃ 3.68 singlet 3H

α-CH₂ (to

COOH)
2.38 triplet 2H

α-CH₂ (to

COOCH₃)
2.36 triplet 2H

β-CH₂ 1.75-1.63 multiplet 4H

¹³C NMR Data Comparison
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The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The table

below compares the predicted ¹³C NMR data for 9-Methoxy-9-oxononanoic acid with the

experimental data for the alternatives.

Compound Assignment Chemical Shift (ppm)

9-Methoxy-9-oxononanoic acid

(Predicted)
-COOH ~179

-COOCH₃ ~174

-OCH₃ ~51.5

α-CH₂ (to COOH) ~34.0

α-CH₂ (to COOCH₃) ~33.8

Other -CH₂- ~29.0, ~28.8, ~24.8, ~24.6

Dimethyl Adipate

(Experimental)[2]
-COOCH₃ 173.6

-OCH₃ 51.4

α-CH₂ 33.7

β-CH₂ 24.5

Mono-methyl Adipate

(Experimental)
-COOH ~179

-COOCH₃ ~174

-OCH₃ ~51.5

α-CH₂ (to COOH) ~34.0

α-CH₂ (to COOCH₃) ~33.8

β-CH₂ ~24.5

Experimental Protocol for NMR Spectroscopy
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The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the

validation of small molecule structures.

1. Sample Preparation:

Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, D₂O).

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

The NMR spectra are acquired on a spectrometer operating at a suitable frequency for ¹H

(e.g., 400 MHz) and ¹³C (e.g., 100 MHz).

The instrument is locked to the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

3. ¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

Spectral Width: A range of -2 to 12 ppm is generally adequate.

4. ¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

Acquisition Time: Typically 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to

the low natural abundance of ¹³C.

Spectral Width: A range of 0 to 220 ppm is typically used.

5. Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR

spectrum.

Phase and baseline corrections are applied.

The spectrum is referenced to the internal standard (TMS at 0 ppm).

Integration of the ¹H NMR signals is performed to determine the relative ratios of the protons.

Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of 9-Methoxy-
9-oxononanoic acid using NMR spectroscopy and comparative analysis.
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Caption: Workflow for the validation of 9-Methoxy-9-oxononanoic acid structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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